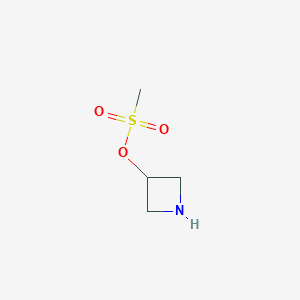![molecular formula C6H15NS B3149413 [3-(Isopropylthio)propyl]amine CAS No. 67215-22-9](/img/structure/B3149413.png)
[3-(Isopropylthio)propyl]amine
Vue d'ensemble
Description
“[3-(Isopropylthio)propyl]amine” is a chemical compound with the CAS Number: 67215-22-9 and a molecular weight of 133.26 . Its IUPAC name is 3-(isopropylsulfanyl)-1-propanamine .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H15NS . The InChI code for this compound is 1S/C6H15NS/c1-6(2)8-5-3-4-7/h6H,3-5,7H2,1-2H3 .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Synthesis of Isoindolinone Alkaloids : Propylphosphonic anhydride (T3P®) has been utilized in the synthesis of an isoindolinone library, demonstrating the efficiency of using specific amines in multi-component reactions to synthesize complex organic molecules (Varga, Milen, & Ábrányi‐Balogh, 2018).
Materials Science
- Amine-grafted Metallosilicate Materials : Amino-propyl and ethylamino-propyl groups have been grafted onto metallosilicate MCM-41 materials, showing promise as basic catalysts for eco-friendly processes. This highlights the role of amines in modifying the surface properties of materials for catalytic applications (Blasco-Jiménez et al., 2010).
Chemistry of Amines
- Bioorthogonal Chemistry : 3-Isocyanopropyl groups have been explored for their potential in bioorthogonal reactions, enabling controlled release of fluorophores and drugs in vivo. This demonstrates the utility of functional groups related to isopropylthio-propylamine in drug delivery systems (Tu et al., 2018).
Environmental Applications
- Adsorption of Heavy Metals : Propyl amine-bonded materials have been shown to be effective in adsorbing heavy metals from aqueous solutions, offering a method for water purification and environmental remediation. This indicates the relevance of amine-functionalized materials in addressing environmental pollutants (Yin, 2014).
Photodegradation Studies
- Photodegradation of Amine Drugs : Studies on the photodegradation of amine drugs under simulated sunlight have explored the role of nitrate and humic substances, shedding light on the environmental fate of amines. This research contributes to our understanding of how amines degrade in natural waters and the implications for drug pollution (Chen et al., 2009).
CO2 Capture and Separation
- Functionalized Adsorbents for CO2 Separation : Amine-functionalized zeolites and silica materials have been investigated for their ability to capture CO2, highlighting the potential of amines in tackling climate change by capturing greenhouse gases from industrial emissions (Zukal et al., 2009).
Mécanisme D'action
Target of Action
Amines are known to interact with various biological targets, including enzymes and receptors, due to their basic nature .
Mode of Action
Amines can act as nucleophiles, reacting with electrophiles in several polar reactions . The sulfur atom in the isopropylthio group may also contribute to its reactivity.
Biochemical Pathways
Amines are involved in various biochemical processes, including protein synthesis and neurotransmission .
Pharmacokinetics
Amines are generally well-absorbed due to their polarity and can be metabolized by various enzymes, including monoamine oxidases .
Result of Action
Amines can have various effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of [3-(Isopropylthio)propyl]amine can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For instance, the basicity of amines can be affected by the pH of the environment .
Propriétés
IUPAC Name |
3-propan-2-ylsulfanylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-6(2)8-5-3-4-7/h6H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGKLVUTHRMLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B3149335.png)










![2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3149407.png)
![2-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3149429.png)
